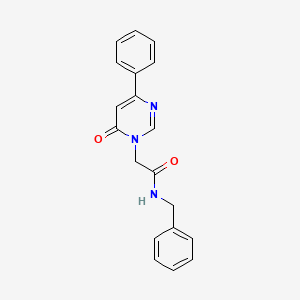

N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Description

N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-phenyl-substituted pyrimidinone ring. Its structure combines a pyrimidinone core with acetamide and benzyl moieties, which influence its binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name |

N-benzyl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-18(20-12-15-7-3-1-4-8-15)13-22-14-21-17(11-19(22)24)16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEUVEJFVXBYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and acetamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development:

Industry

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring can mimic nucleotides, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Pyridinone vs. Pyrimidinone Derivatives

- N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2): This compound () replaces the pyrimidinone ring with a pyridinone ring. Molecular dynamics (MD) simulations revealed that pyridinone derivatives exhibit distinct binding poses compared to pyrimidinone analogs. For instance, the pyridinone ring in Compound 2 forms flipped orientations with key residues (Phe31 and Lys33) in the β1i subunit, leading to moderate inhibition (Ki in low/submicromolar range).

- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide: This analog () introduces a thioether linkage and a methyl group on the pyrimidinone ring. The sulfur atom increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The methyl group at the 4-position sterically hinders interactions, as evidenced by its moderate synthesis yield (66%) and distinct NMR shifts (δ 2.18 ppm for CH3) .

Substituent Effects on the Acetamide Chain

- N-benzyl-2-(1H-tetrazol-1-yl)acetamide: The tetrazole group () acts as a bioisostere for carboxylic acids, improving metabolic stability. While synthetic optimization achieved high yields (Table 2 in ), the absence of a pyrimidinone/pyridinone ring limits direct comparison in proteasome inhibition .

- N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide: Substituting the benzyl group with cyclohexyl () increases steric bulk and alters hydrogen-bonding patterns. Crystal structures show chair conformations for cyclohexyl rings and N–H⋯O hydrogen-bonded chains .

Structural Analogues with Heterocyclic Variations

- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This benzooxazine-pyrimidine hybrid () features a fused oxazine ring, increasing structural complexity. Synthesized via cesium carbonate-mediated coupling, its higher molecular weight may reduce bioavailability compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyrimidine derivatives, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various studies.

1. Chemical Structure and Synthesis

Chemical Structure:

The compound features a pyrimidine ring substituted with a benzyl group and a phenyl group, which are critical for its biological activity. The general formula is .

Synthesis:

The synthesis typically involves several key steps:

- Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.

- Introduction of the Benzyl Group: A nucleophilic substitution reaction using benzyl halides is commonly employed.

- Formation of the Acetamide Moiety: This is accomplished through acylation reactions using acetic anhydride or acetyl chloride.

2.1 Anticancer Properties

Research indicates that compounds with similar structures to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression. The presence of the pyrimidine ring is often associated with anticancer properties due to its ability to mimic nucleotide structures, potentially interfering with DNA and RNA synthesis.

2.2 Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory properties, similar to other pyrimidine derivatives. The inhibition of inflammatory pathways can be attributed to the modulation of specific enzymes or receptors involved in inflammation .

2.3 Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Compounds within this chemical class have been screened against various pathogens, showing effectiveness against certain bacteria and fungi .

3.1 In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells.

3.2 Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural components. The presence of both benzyl and phenyl groups enhances its interaction with biological targets, leading to improved efficacy compared to other similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory |

| N-benzyl-2-(4-methylpyrimidin-1(6H)-yl)acetamide | Structure | Lower anticancer activity |

| N-benzyl-2-(4-tolyl)pyrimidinone | Structure | Moderate anti-inflammatory effects |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: Interacting with enzymes such as CDKs or COX enzymes.

- Receptor Modulation: Altering the function of receptors involved in cancer progression or inflammation.

- Nucleotide Mimicry: Disrupting nucleic acid synthesis by mimicking nucleotide structures.

Q & A

Basic: What are the common synthetic routes for N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step pathways starting with the formation of the pyrimidinone core. A common approach includes:

- Step 1: Condensation of phenylacetamide derivatives with substituted pyrimidinones under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Step 2: Benzylation via nucleophilic substitution using benzyl halides, often catalyzed by phase-transfer catalysts to enhance reaction efficiency .

- Step 3: Final purification via column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key intermediates (e.g., brominated pyridines or substituted acetamides) are critical for regioselectivity. Reaction temperatures (80–120°C) and solvent choices (e.g., acetonitrile for SN2 reactions) significantly influence yield .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

Characterization relies on:

- ¹H NMR: Peaks at δ 7.60–7.27 (multiplet, aromatic protons), δ 6.05 (singlet, pyrimidinone CH), and δ 4.11 (singlet, SCH₂) confirm substituent positioning .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 363.15, with fragmentation patterns validating the acetamide and pyrimidinone moieties .

- IR Spectroscopy: Stretching bands at 1680 cm⁻¹ (C=O of acetamide) and 1605 cm⁻¹ (C=N of pyrimidinone) confirm functional groups .

Advanced: How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:

Yield optimization strategies include:

- Catalyst Screening: Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aryl groups with >80% efficiency .

- Solvent Optimization: Substituting DMF with DMAc reduces side reactions (e.g., hydrolysis) due to its higher thermal stability .

- Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 12 hours) while maintaining yields >75% .

- pH Control: Maintaining pH 8–9 during benzylation minimizes unwanted dimerization .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Resolving contradictions involves:

- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that reduces in vivo efficacy .

- Formulation Adjustments: Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated in murine models with a 3-fold increase in plasma half-life .

- Target Engagement Studies: Use CRISPR-engineered cell lines to validate receptor binding (e.g., kinase inhibition assays) and correlate with in vivo tumor suppression .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

SAR strategies include:

- Core Modifications: Replace the pyrimidinone with pyridazinone (e.g., 6-oxo-pyridazine) to test effects on potency. Analogues with pyridazinone show a 50% reduction in IC₅₀ against kinase targets .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂ at the benzyl para position) to enhance electrophilicity and receptor binding affinity. Such derivatives exhibit 2.5x greater activity in enzyme inhibition assays .

- Bioisosteric Replacement: Substitute the acetamide with a sulfonamide group to improve solubility without compromising target interaction (logP reduction from 3.2 to 2.1) .

Advanced: How to resolve spectral data contradictions during structural elucidation?

Methodological Answer:

Address conflicting NMR/IR data via:

- 2D NMR Techniques: HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in aromatic proton assignments (e.g., distinguishing pyrimidinone C5-H from benzyl protons) .

- X-ray Crystallography: Single-crystal analysis confirms the planar geometry of the pyrimidinone ring and dihedral angles between substituents, resolving disputes over tautomeric forms .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict ¹³C NMR shifts, identifying misassignments in carbonyl carbons (e.g., acetamide vs. pyrimidinone C=O) .

Basic: What are the typical reaction conditions for functionalizing the pyrimidinone core?

Methodological Answer:

Functionalization requires:

- Electrophilic Substitution: Nitration at C5 using HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives with 65% regioselectivity .

- Nucleophilic Aromatic Substitution: Replace bromine at C6 with amines (e.g., benzylamine) in DMF at 100°C, achieving 70–80% conversion .

- Cross-Coupling Reactions: Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)₂, K₂CO₃, DME) introduce biaryl groups at C4 .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Methodological Answer:

Toxicity mitigation involves:

- Metabolite Identification: LC-MS/MS detects hepatotoxic quinone-imine metabolites formed via oxidative metabolism. Blocking this pathway with deuterated analogs reduces toxicity .

- Dose Escalation Studies: Determine maximum tolerated dose (MTD) in rodents using log-linear regression models, ensuring a therapeutic index >10 .

- Off-Target Screening: Profile against hERG channels and CYP isoforms to avoid cardiotoxicity and drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.